3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
“3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C15H19N . It has a molecular weight of 213.32 g/mol . The IUPAC name for this compound is 3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3 . The Canonical SMILES is CC1=CC2=C(C=C1)NC3=C2CC(CC3)©C . Unfortunately, the specific 3D conformer could not be retrieved.Physical and Chemical Properties Analysis
This compound has a melting point of 123-128°C . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and no hydrogen bond acceptor . The topological polar surface area is 15.8 Ų .Scientific Research Applications
Anticancer Activity
A study by Chaudhary & Chaudhary (2016) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazole, evaluating their anticancer activity. Some derivatives showed significant activity against the A-549 cell line, suggesting potential as anticancer agents (Chaudhary & Chaudhary, 2016).
Bacterial Biotransformation
Waldau et al. (2009) explored the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290. This study provides insights into the microbial metabolism of carbazole derivatives (Waldau et al., 2009).
Synthesis for Antitumor Activity
Murali, Sparkes, & Prasad (2017) conducted a study on the synthesis of hetero annulated carbazoles, revealing their in vitro antitumor activity. A specific pyrimido carbazole compound showed promise as an antitumor agent (Murali, Sparkes, & Prasad, 2017).
Photophysics Study
Ghosh et al. (2013) synthesized two new fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, conducting a comprehensive photophysical characterization. Their sensitivity to solvent polarity was especially notable, providing potential applications in fluorescence-based technologies (Ghosh et al., 2013).
Antimicrobial Studies
Surendiran, Balasubramanian, & Sivaraj (2008) synthesized novel isoxazolyl and pyrazolyl 2,3,4,9 tetrahydro-1H-carbazoles and evaluated their antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).
Antinociceptive Activity
Rajasekaran & Thampi (2005) synthesized and evaluated various 2,3,4,9-tetrahydro-1H-carbazole derivatives for their antinociceptive activity, identifying a particularly active compound that could inform pain management research (Rajasekaran & Thampi, 2005).
Safety and Hazards
The safety information for this compound suggests that it should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Properties
IUPAC Name |
3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLNKVMYFHFYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(CC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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